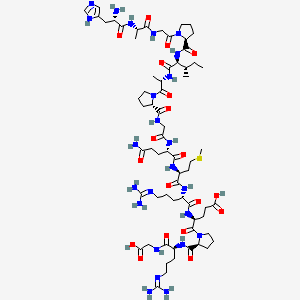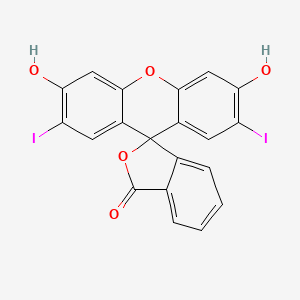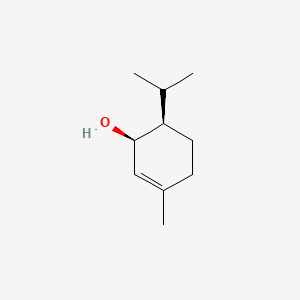
(1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol is a chiral organic compound with a unique structure that includes a cyclohexene ring substituted with isopropyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where acetophenone and appropriate aromatic aldehydes are used in the presence of a base catalyst such as sodium carbonate in a water/ethanol solvent system . This method is environmentally friendly and offers high yields with minimal use of toxic solvents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
(1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
(1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,6R)-6-Benzyl-3-cyclohexene-1-carboxylate
- (1S,6R)-6-amino-5-oxocyclohex-2-ene-1-carboxylic acid
- (1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
Uniqueness
(1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical applications.
Propiedades
Número CAS |
65733-27-9 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1S,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10-/m1/s1 |
Clave InChI |
HPOHAUWWDDPHRS-NXEZZACHSA-N |
SMILES isomérico |
CC1=C[C@H]([C@H](CC1)C(C)C)O |
SMILES canónico |
CC1=CC(C(CC1)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


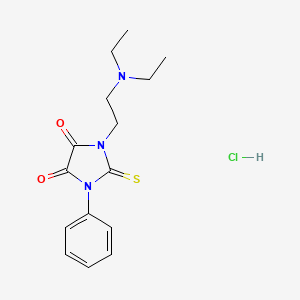
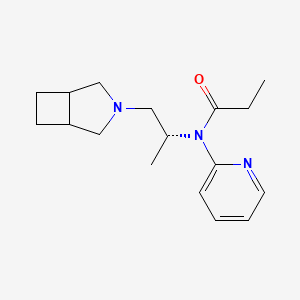
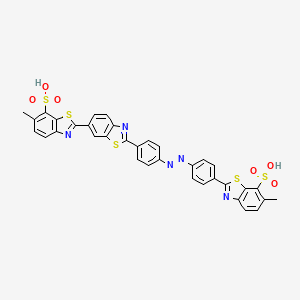
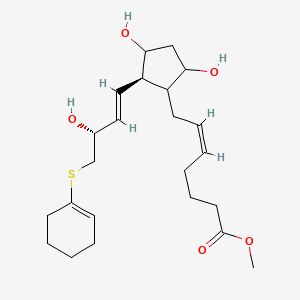
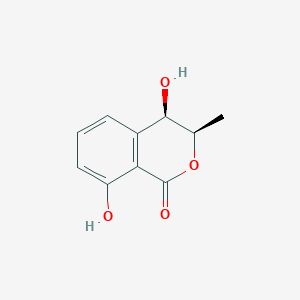
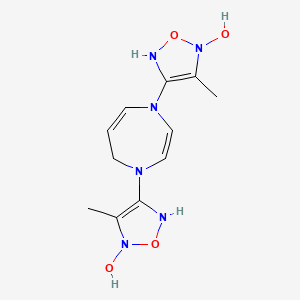

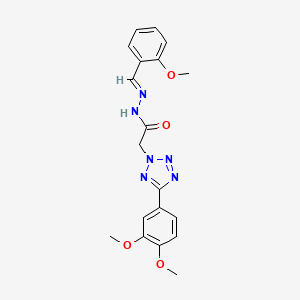
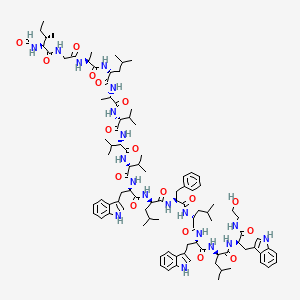
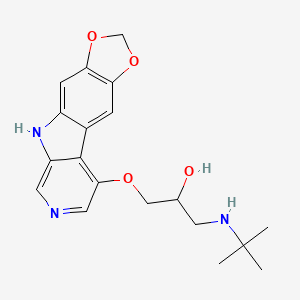
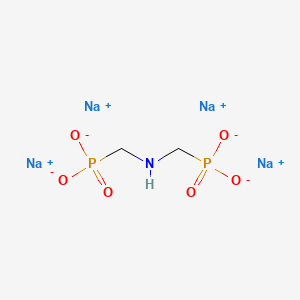
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
